HIV-1 inhibitor-63
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-63 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-63 typically involves multiple steps, starting with commercially available precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to increase efficiency and consistency .
化学反応の分析
Types of Reactions
HIV-1 inhibitor-63 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different inhibitory activities and pharmacokinetic properties .
科学的研究の応用
HIV-1 inhibitor-63 has a wide range of scientific research applications, including:
Biology: Employed in studies to understand the interaction between HIV-1 integrase and its inhibitors.
Medicine: Investigated for its potential use in antiretroviral therapy to treat HIV-1 infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
HIV-1 inhibitor-63 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals . The molecular targets involved include the integrase enzyme and specific DNA sequences within the viral genome .
類似化合物との比較
HIV-1 inhibitor-63 is unique compared to other integrase inhibitors due to its specific binding affinity and inhibitory potency . Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy but limited by the development of resistance.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: Known for its high barrier to resistance and favorable pharmacokinetic profile.
Bictegravir: A newer integrase inhibitor with improved efficacy and safety profile.
This compound stands out due to its unique chemical structure and enhanced inhibitory activity, making it a promising candidate for further development and clinical use .
特性
分子式 |
C29H24ClN3O3 |
---|---|
分子量 |
498.0 g/mol |
IUPAC名 |
(1S,2S,3S,3aR)-2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24ClN3O3/c1-17-6-12-23-19(14-17)9-13-24-29(16-31,28(32)35)25(18-7-10-21(30)11-8-18)26(33(23)24)27(34)20-4-3-5-22(15-20)36-2/h3-15,24-26H,1-2H3,(H2,32,35)/t24-,25-,26+,29-/m1/s1 |
InChIキー |
DFLVXCCHPVUQQK-NANFOGFDSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)N3[C@H](C=C2)[C@@]([C@@H]([C@H]3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
正規SMILES |
CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。